rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis: is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a methylpyridinylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the carboxylic acid group, and attachment of the methylpyridinylamino substituent. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, trans
- rac-(1R,3S)-3-[(4-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis
Uniqueness
rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
GNNGXKMWFKSETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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